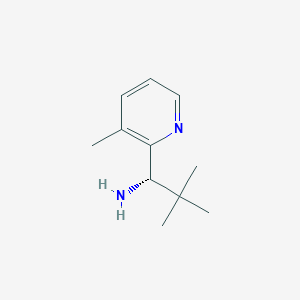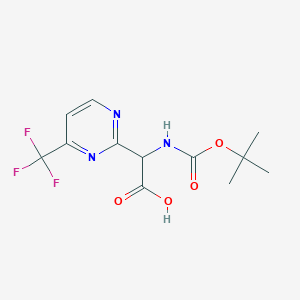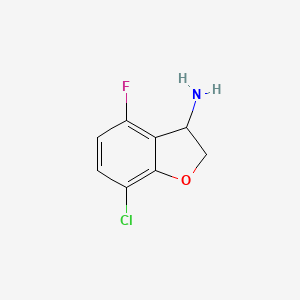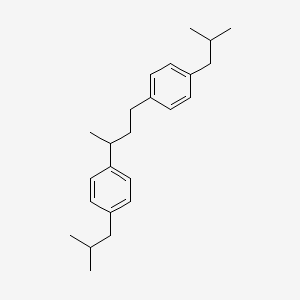
1-(2-Methylpropyl)-4-(3-(4-(2-methylpropyl)phenyl)butyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpropyl)-4-(3-(4-(2-methylpropyl)phenyl)butyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. These compounds are characterized by the presence of a benzene ring, which is a six-membered ring with alternating double bonds. The compound’s structure includes two isobutyl groups attached to the benzene ring, making it a highly branched hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)-4-(3-(4-(2-methylpropyl)phenyl)butyl)benzene typically involves Friedel-Crafts alkylation reactions. This process includes the following steps:
Starting Materials: Benzene, isobutyl chloride, and aluminum chloride (AlCl3) as a catalyst.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Procedure: Benzene is mixed with isobutyl chloride in the presence of AlCl3. The reaction mixture is stirred at a low temperature to control the exothermic reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpropyl)-4-(3-(4-(2-methylpropyl)phenyl)butyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of isobutyric acid or corresponding ketones.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying the effects of branched hydrocarbons on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropyl)-4-(3-(4-(2-methylpropyl)phenyl)butyl)benzene depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects. The specific pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Toluene: A simpler aromatic hydrocarbon with a single methyl group attached to the benzene ring.
Xylene: Aromatic hydrocarbons with two methyl groups attached to the benzene ring.
Cumene: An aromatic hydrocarbon with an isopropyl group attached to the benzene ring.
Uniqueness
1-(2-Methylpropyl)-4-(3-(4-(2-methylpropyl)phenyl)butyl)benzene is unique due to its highly branched structure, which can influence its chemical reactivity and physical properties. This branching can affect its solubility, boiling point, and interaction with other molecules.
Properties
Molecular Formula |
C24H34 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1-(2-methylpropyl)-4-[4-[4-(2-methylpropyl)phenyl]butan-2-yl]benzene |
InChI |
InChI=1S/C24H34/c1-18(2)16-22-10-8-21(9-11-22)7-6-20(5)24-14-12-23(13-15-24)17-19(3)4/h8-15,18-20H,6-7,16-17H2,1-5H3 |
InChI Key |
OUZGXARWSGTBAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CCC(C)C2=CC=C(C=C2)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13039050.png)
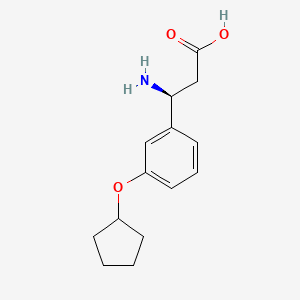
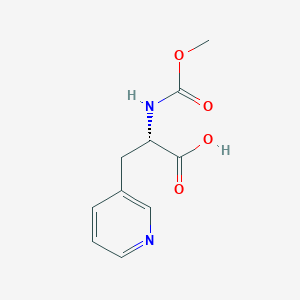
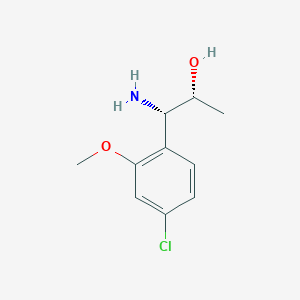
![N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide](/img/structure/B13039082.png)
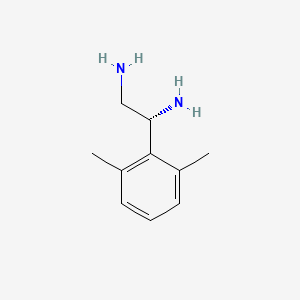
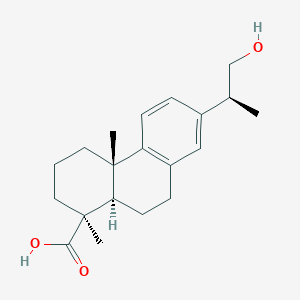
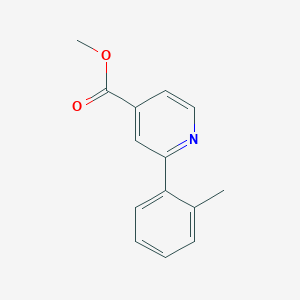
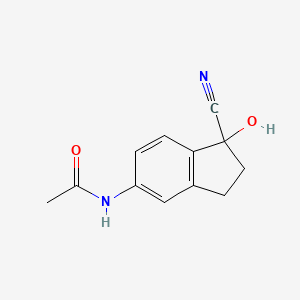
![5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13039101.png)
